N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide
Description
N-(2-(4-Phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-phenoxyphenyl group at the 2-position and a furan-2-carboxamide moiety at the 3-position. The 4-phenoxyphenyl group introduces an ether-linked biphenyl system, which may enhance solubility and π-π stacking interactions compared to alkyl or halogenated substituents.
Properties
IUPAC Name |
N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3S/c26-22(20-7-4-12-27-20)23-21-18-13-29-14-19(18)24-25(21)15-8-10-17(11-9-15)28-16-5-2-1-3-6-16/h1-12H,13-14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQERIYGRHGZWMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)OC4=CC=CC=C4)NC(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide typically involves multiple steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. For instance, a common method involves the reaction of 2-aminothiophene with hydrazine derivatives to form the thieno[3,4-c]pyrazole ring.
Attachment of the Phenoxyphenyl Group: This step can be achieved through a Suzuki-Miyaura coupling reaction, where a phenoxyphenyl boronic acid is coupled with a halogenated thieno[3,4-c]pyrazole intermediate in the presence of a palladium catalyst.
Formation of the Furan-2-carboxamide Moiety: The final step involves the amidation of the intermediate with furan-2-carboxylic acid or its derivatives under dehydrating conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,4-c]pyrazole core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the furan-2-carboxamide moiety, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or chlorinating agents can be used under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development. Studies may focus on its anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In the industrial sector, this compound could be explored for its potential use in the development of new materials, such as polymers or coatings, due to its stability and functional group diversity.
Mechanism of Action
The mechanism by which N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into binding sites, potentially inhibiting or modulating the activity of these targets.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thieno[3,4-c]pyrazole Derivatives
Substituent Analysis
- 2,3-Dimethylphenyl () : Methyl groups increase steric bulk and lipophilicity, which may reduce solubility but enhance membrane permeability.
- m-Tolyl () : A methyl group at the meta position balances steric effects and lipophilicity, favoring moderate binding affinity.
Functional Group Implications
- Furan-2-carboxamide (Target and ) : The furan ring’s oxygen atom participates in hydrogen bonding and dipole-dipole interactions, crucial for target engagement .
- Acetamide () : Simpler structure with reduced hydrogen-bonding capacity, likely favoring passive diffusion.
Molecular Weight and Physicochemical Properties
Research Findings and Implications
While experimental data (e.g., IC50, solubility) are unavailable in the provided evidence, structural insights suggest:
Target Compound: The 4-phenoxyphenyl and furan-2-carboxamide groups may synergize for enhanced target specificity, particularly in kinase or enzyme inhibition.
Metabolic Stability : Compounds with halogen substituents (e.g., ) may face oxidative dehalogenation, whereas ether linkages (Target) could resist metabolic degradation.
Crystallography : The use of SHELX programs () is critical for resolving the complex hydrogen-bonding networks in these derivatives, particularly for furan- and pyrrolidine-containing analogs.
Biological Activity
N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various biological activities, supported by relevant research findings.
Chemical Structure and Synthesis
The compound features a thieno[3,4-c]pyrazole core fused with a phenoxy group and a furan-2-carboxamide moiety. Its molecular formula is with a molecular weight of 397.46 g/mol. The synthesis typically involves multi-step organic reactions, including palladium-catalyzed cross-coupling methods like Suzuki–Miyaura coupling to construct its complex structure .
Research indicates that this compound may function as an ion channel modulator , particularly targeting the hERG (human Ether-à-go-go Related Gene) channel, which is crucial for cardiac action potentials. By binding to specific sites on these ion channels, it may influence their activity, presenting potential therapeutic effects in cardiac disorders such as arrhythmias .
Anticancer Activity
Studies have shown that derivatives of thieno[3,4-c]pyrazole compounds exhibit significant anticancer properties. For instance, thienopyrazole derivatives have been reported to inhibit various cancer cell lines by interfering with DNA and RNA synthesis without affecting protein synthesis. This mechanism underlines their potential as anticancer agents .
Anti-inflammatory and Antioxidant Properties
The compound has also been evaluated for its anti-inflammatory and antioxidant activities. In experimental models, it demonstrated the ability to reduce oxidative stress markers and inflammation in cells exposed to toxic substances like 4-nonylphenol. The protective effects were observed through alterations in erythrocyte morphology, indicating its antioxidant potential .
Antiparasitic Activity
In vitro studies on related compounds have shown promising antiparasitic activities against strains of Trypanosoma and Leishmania. These studies suggest that modifications in the thieno[3,4-c]pyrazole structure can lead to varying degrees of efficacy against different parasites .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
